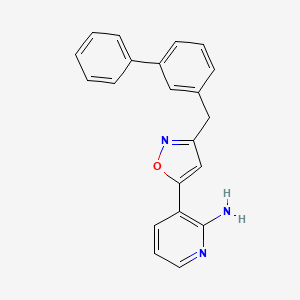
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol is a chiral alcohol compound that features a tert-butyldimethylsiloxy group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can yield alkanes.
Aplicaciones Científicas De Investigación
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, which can influence the reactivity and selectivity of the compound in various reactions. The phenyl group can participate in π-π interactions, further affecting the compound’s behavior in chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyldimethylsiloxy)-2-methoxybenzyl: A carboxamide protecting group that can be removed under mild basic or strongly acidic conditions.
N-(tert-Butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole: Used in asymmetric synthesis and known for its versatility.
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol is unique due to its chiral nature and the presence of both a silyl ether and a phenyl group. These structural features confer distinct reactivity and selectivity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C17H30O2Si |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpentan-1-ol |
InChI |
InChI=1S/C17H30O2Si/c1-17(2,3)20(4,5)19-16(13-14-18)12-11-15-9-7-6-8-10-15/h6-10,16,18H,11-14H2,1-5H3/t16-/m0/s1 |
Clave InChI |
FWOSUYGUMQKGTN-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H](CCC1=CC=CC=C1)CCO |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CCC1=CC=CC=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



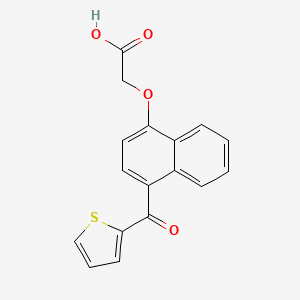


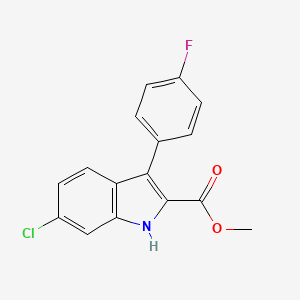
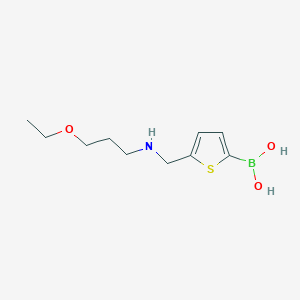

![7-bromo-N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8379689.png)
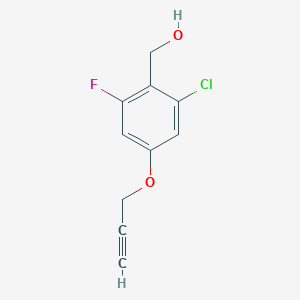
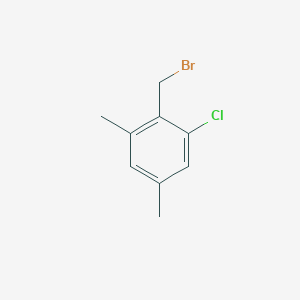
![n-[[2-Methyl-4-hydroxycarbamoyl]but-4-yl-n]-benzyl-p-[phenyl]-p-[methyl]phosphinamid](/img/structure/B8379717.png)
![5-Iodo-7-methylthioimidazo[5,1-b]thiazole](/img/structure/B8379725.png)

